![molecular formula C7H10N2 B1297585 1-Pyridin-2-yl-ethylamine CAS No. 42088-91-5](/img/structure/B1297585.png)
1-Pyridin-2-yl-ethylamine
Overview
Description
1-Pyridin-2-yl-ethylamine, also known as 2-(1-Aminoethyl)pyridine, is an organic compound with the empirical formula C7H10N2 and a molecular weight of 122.17 . It is used for research and development purposes .
Synthesis Analysis
A series of novel tridentate ligands with nitrogen and oxygen donor sites was synthesized starting from enantiomerically pure (S)- and ®-1-(pyridin-2-yl)ethylamine . An electro-oxidative method for the ring opening of imidazopyridine derivatives has also been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an ethylamine group . The SMILES string for this compound is CC(N)c1ccccn1 .Scientific Research Applications
Chemical Activation and Bond Homolysis
1-Pyridin-2-yl-ethylamine plays a significant role in the field of organic chemistry, particularly in the activation of C-ON bond homolysis. Studies by Audran et al. (2013) and Bosco et al. (2013) have demonstrated the chemical triggering of C-ON bond homolysis in alkoxyamines, which includes the activation through protonation, alkylation, and other processes. These findings have implications for understanding reaction mechanisms and designing novel synthetic strategies in organic chemistry (Audran et al., 2013) (Bosco et al., 2013).
Inorganic Chemistry and Corrosion Inhibition
In the field of inorganic chemistry, this compound has been used to synthesize cadmium(II) Schiff base complexes. Das et al. (2017) investigated these complexes' corrosion inhibition properties on mild steel, revealing their potential in materials and corrosion engineering (Das et al., 2017).
Catalysis and Ligand Synthesis
The compound has been utilized in the synthesis of ligands for catalysis. Nyamato et al. (2015) explored the synthesis of (imino)pyridine ligands incorporating this compound for use in ethylene dimerization catalysts. This research contributes to the development of more efficient and selective catalysts in industrial processes (Nyamato et al., 2015).
Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been synthesized for various applications, including DNA binding and nuclease activity studies. Kumar et al. (2012) synthesized Cu(II) complexes with this compound ligands, demonstrating their potential in biological applications (Kumar et al., 2012).
Mechanism of Action
Target of Action
It’s known that only one enantiomer of a chiral drug is physiologically active toward the biological target because biomacromolecules are constructed using l-amino acids as building blocks .
Mode of Action
The mode of action of 1-Pyridin-2-yl-ethylamine involves its conversion into different forms. It is sequentially converted to 1-(pyridin-2-yl)-N-((4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC) and then to dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn) .
Result of Action
The result of the action of this compound is the spontaneous separation of its different forms by fractional crystallization . The overall yields of both (S)- and ®-PEA were 24.8% with estimated ee values of 98 and 99%, respectively .
Safety and Hazards
Future Directions
A novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine was developed, which allowed for the spontaneous separation of dichloro {(1R, E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (RE-PIC-Zn) and dichloro {(1S, E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (SE-PIC-Zn) by fractional crystallization . This represents a promising direction for future research and applications of this compound.
properties
IUPAC Name |
1-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNHLCRMUIGNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962269 | |
Record name | 1-(2-Pyridinyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42088-91-5 | |
Record name | 1-(2-Pyridinyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(pyridin-2-yl)ethanamine a versatile ligand in coordination chemistry?
A1: 1-(Pyridin-2-yl)ethanamine acts as a bidentate ligand, readily coordinating to metal centers through both the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group [, , ]. This results in the formation of stable chelate complexes with various metals, including zinc and nickel. This chelating ability makes 1-(pyridin-2-yl)ethanamine and its derivatives valuable building blocks for designing catalysts and exploring metal-ligand interactions.
Q2: How does the structure of 1-(pyridin-2-yl)ethanamine influence its reactivity?
A2: The presence of both a pyridine ring and an ethylamine group in 1-(pyridin-2-yl)ethanamine significantly influences its reactivity. For instance, it can undergo reductions to form the corresponding amine analog []. Additionally, the amine group can be readily oxidized, leading to the formation of amido- or imidoruthenium complexes in the presence of ruthenium [].
Q3: What catalytic applications have been explored for 1-(pyridin-2-yl)ethanamine and its derivatives?
A3: Nickel(II) complexes chelated by 1-(pyridin-2-yl)ethanamine derivatives have shown promising activity as catalysts in ethylene oligomerization reactions []. The catalytic activity and selectivity of these complexes are influenced by the specific substituents on the ligand framework. Density Functional Theory (DFT) studies have provided valuable insights into the reaction mechanisms and the impact of ligand structure on catalytic performance [].
Q4: Can 1-(pyridin-2-yl)ethanamine be utilized in enantioselective catalysis?
A4: Yes, 1-(pyridin-2-yl)ethanamine serves as a chiral building block for designing tridentate ligands used in enantioselective transfer hydrogenation reactions [, ]. The chirality at the ethylamine center can be exploited to achieve enantioselective control in catalytic transformations.
Q5: Are there any studies investigating the chiral resolution of 1-(pyridin-2-yl)ethanamine?
A5: Yes, a novel chiral separation method for 1-(pyridin-2-yl)ethanamine has been developed []. This method's effectiveness and the underlying energetic principles were investigated using DFT-D3 calculations, offering valuable insights into the chiral resolution process.
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